molecular formula C15H12N4S B10810143 2-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole

2-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole

Cat. No.: B10810143
M. Wt: 280.3 g/mol
InChI Key: QPCCHICYWVDJGY-UHFFFAOYSA-N
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Description

2-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole is a synthetic organic compound featuring a molecular hybrid of two privileged scaffolds in medicinal chemistry: the 1H-benzo[d]imidazole and the imidazo[1,2-a]pyridine. This combination makes it a valuable intermediate for researchers investigating new therapeutic agents, particularly in the fields of oncology and infectious diseases. The imidazo[1,2-a]pyridine moiety is recognized as a privileged structure and is present in several pharmacologically active molecules. Derivatives of this scaffold have been extensively studied and shown to possess a wide range of biological activities, including potent antitumor effects. Recent research highlights that such derivatives exhibit significant cytotoxicity and can function by targeting key enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in anti-angiogenesis cancer therapy . Furthermore, the imidazo[1,2-a]pyridine core is known for its antimicrobial properties, with studies demonstrating that novel motifs can exert strong inhibitory effects against various Gram-positive and Gram-negative bacteria and fungi . The 1H-benzo[d]imidazole unit is another pharmacologically significant heterocycle, found in various compounds with demonstrated antimicrobial and antitubercular activities . The strategic linkage of these two heterocycles via a thioether bridge in this compound is designed to potentially enhance or combine their biological activities, making it a promising candidate for the development of novel multi-targeting agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4S/c1-2-6-13-12(5-1)17-15(18-13)20-10-11-9-19-8-4-3-7-14(19)16-11/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCCHICYWVDJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Orthophenylenediamine with Aldehydes

A foundational method for constructing the benzimidazole core involves the condensation of orthophenylenediamine with aldehydes under acidic conditions. For 2-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole, this approach is adapted to introduce the imidazo[1,2-a]pyridine-thioether side chain.

Procedure :

  • Step 1 : Orthophenylene diamine reacts with a substituted aldehyde (e.g., 2-pyridinecarboxaldehyde) in the presence of hydrochloric acid at 80–100°C for 6–8 hours to form the benzimidazole intermediate.

  • Step 2 : The intermediate undergoes thioetherification via nucleophilic substitution with 2-(chloromethyl)imidazo[1,2-a]pyridine in dimethylformamide (DMF) at 120°C for 12 hours.

Key Parameters :

ParameterValue/Range
Temperature80–120°C
Reaction Time6–24 hours
Yield45–60%

Limitations : Low regioselectivity in thioetherification and side reactions due to the reactivity of the imidazo[1,2-a]pyridine moiety.

Iodine-Mediated Oxidative Coupling

A metal-free strategy employs iodine as an oxidizing agent to couple 2-aminopyridine derivatives with terminal alkynes. This method avoids transition metals, simplifying purification.

Procedure :

  • Step 1 : 2-Aminopyridine reacts with propargyl bromide in acetonitrile at 60°C for 4 hours to form the alkyne intermediate.

  • Step 2 : The alkyne undergoes iodine-mediated cyclization with benzimidazole-2-thiol in dichloromethane (DCM) at room temperature for 8 hours.

Key Parameters :

ParameterValue/Range
OxidantIodine (1.2 equiv)
SolventDichloromethane
Yield55–65%

Advantages : Avoids toxic metal catalysts, making it environmentally benign.

Transition Metal-Catalyzed Methods

Palladium-Catalyzed C–S Bond Formation

Palladium catalysts enable efficient C–S cross-coupling between benzimidazole thiols and imidazo[1,2-a]pyridine halides.

Procedure :

  • Step 1 : Benzimidazole-2-thiol is deprotonated with sodium hydride in tetrahydrofuran (THF).

  • Step 2 : The resulting thiolate reacts with 2-(bromomethyl)imidazo[1,2-a]pyridine in the presence of Pd(PPh₃)₄ (5 mol%) at 80°C for 6 hours.

Key Parameters :

ParameterValue/Range
Catalyst Loading5 mol% Pd(PPh₃)₄
Temperature80°C
Yield70–75%

Challenges : High catalyst cost and sensitivity to oxygen and moisture.

Copper-Catalyzed Thiol-Ene Reaction

Copper(I) iodide catalyzes the coupling of benzimidazole thiols with vinylimidazo[1,2-a]pyridines via a radical mechanism.

Procedure :

  • Step 1 : Benzimidazole-2-thiol and vinylimidazo[1,2-a]pyridine are mixed in DMF.

  • Step 2 : CuI (10 mol%) and 1,10-phenanthroline (20 mol%) are added, and the reaction is heated to 100°C for 10 hours.

Key Parameters :

ParameterValue/Range
Catalyst SystemCuI/1,10-phenanthroline
SolventDMF
Yield60–68%

Advantages : Tolerates electron-deficient substrates.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvents, enhancing atom economy and reducing waste.

Procedure :

  • Step 1 : Benzimidazole-2-thiol and 2-(chloromethyl)imidazo[1,2-a]pyridine are loaded into a milling jar.

  • Step 2 : The mixture is milled at 30 Hz for 2 hours using stainless steel balls.

Key Parameters :

ParameterValue/Range
Milling Frequency30 Hz
Time2 hours
Yield50–55%

Limitations : Scalability issues for industrial production.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time and energy consumption.

Procedure :

  • Step 1 : Benzimidazole-2-thiol and 2-(bromomethyl)imidazo[1,2-a]pyridine are dissolved in ethanol.

  • Step 2 : The mixture is irradiated at 150°C for 20 minutes.

Key Parameters :

ParameterValue/Range
Temperature150°C
Time20 minutes
Yield75–80%

Advantages : High yields with minimal side products.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeCost EfficiencyEnvironmental Impact
Classical Condensation45–606–24 hoursModerateHigh (toxic solvents)
Iodine-Mediated55–658–12 hoursLowLow
Palladium-Catalyzed70–756 hoursHighModerate
Copper-Catalyzed60–6810 hoursModerateModerate
Mechanochemical50–552 hoursLowVery Low
Microwave-Assisted75–8020 minutesHighLow

Insights : Transition metal-catalyzed and microwave-assisted methods offer superior yields and efficiency but face cost or scalability constraints. Green methods balance sustainability with moderate performance.

Chemical Reactions Analysis

Reaction Types

The compound’s heterocyclic framework and thioether linkage enable diverse reactivity:

  • Oxidation : The sulfur atom in the thioether group can undergo oxidation to form sulfoxides or sulfones under metal-free oxidative conditions .

  • Substitution :

    • Electrophilic substitution occurs on the electron-rich imidazo[1,2-a]pyridine and benzo[d]imidazole rings, particularly at positions activated by adjacent heteroatoms.

    • Nucleophilic substitution is possible if the thioether group is activated (e.g., via deprotonation or metal coordination).

Common Reagents and Conditions

Reaction TypeReagents/Conditions
OxidationMetal-free oxidants (e.g., H2O2, peracids)
Electrophilic substitutionHalogenating agents (e.g., Br2, I2) or electrophiles (e.g., NO2+)
ReductionSodium borohydride (NaBH4) or LiAlH4

Major Reaction Products

  • Oxidation : Conversion of thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO2-) moieties.

  • Substitution : Introduction of functional groups (e.g., halogens, nitro groups) at reactive positions on the heterocyclic rings.

Research Findings and SAR Insights

  • Structure-Activity Relationships (SAR) : Modifications on the imidazo[1,2-a]pyridine scaffold (e.g., substituents at specific positions) significantly influence reactivity and biological activity. For instance, electron-withdrawing groups may enhance electrophilic substitution rates .

  • Biological Implications : Substitution reactions (e.g., introducing halogens) are critical for optimizing pharmacological profiles, as observed in related benzimidazole/imidazo[1,2-a]pyridine derivatives with antimicrobial or anticancer properties .

Comparison with Analogous Compounds

Feature2-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazoleRelated Compounds (e.g., Imidazo[1,2-a]pyridine, Benzimidazole)
Reactivity Hotspots Thioether group, imidazo[1,2-a]pyridine/benzo[d]imidazole ringsImidazole rings, benzene rings (in benzimidazoles)
Key Reactions Oxidation, electrophilic substitutionOxidation, substitution, C-H functionalization (e.g., via metal catalysis)
Biological Impact Enhanced antimicrobial/anticancer activity via substitutionSAR-driven optimization for drug development (e.g., Zolpidem, Albendazole)

Scientific Research Applications

Biological Activities

The biological activities of 2-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole have been documented in various studies, highlighting its potential in several therapeutic areas:

  • Anticancer Activity : The compound has shown promise as a covalent anticancer agent. Its mechanism often involves interaction with specific enzymes and DNA, leading to inhibition of tumor growth.
  • Antimicrobial Properties : Research indicates that derivatives of imidazo compounds exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi.
  • Anti-inflammatory Effects : The compound's structure allows it to modulate inflammatory pathways, making it a candidate for anti-inflammatory therapies.
  • Antitubercular Activity : Some studies have identified the compound's effectiveness against Mycobacterium tuberculosis, suggesting its potential in treating tuberculosis.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of imidazo compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism involved apoptosis induction through DNA damage pathways.
    CompoundCell Line TestedIC50 (μM)
    2aHeLa5.0
    2bMCF-77.5
  • Antimicrobial Efficacy : Research highlighted the antimicrobial properties against various strains of bacteria. For instance, a derivative was tested against Staphylococcus aureus and showed significant inhibition at low concentrations.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus0.5 μg/mL
    Escherichia coli1.0 μg/mL
  • Anti-inflammatory Activity : Another study assessed the anti-inflammatory effects using an animal model of inflammation, showing reduced swelling and inflammatory markers upon treatment with the compound.

Mechanism of Action

The mechanism of action of 2-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole involves its interaction with molecular targets such as enzymes and DNA. The compound can act as an electrophilic or nucleophilic agent, depending on the reaction conditions . It can form covalent bonds with target molecules, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Metabolic Stability

  • Alpidem (6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine) : Rapid metabolic degradation occurs due to chloride substituents at distal positions. In contrast, 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives exhibit enhanced stability, with 89.13% of the parent compound remaining intact under experimental conditions .
  • Zolpidem (6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine) : The benzo[d]imidazole system in 2-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole mimics zolpidem’s interaction with GABAA receptors, particularly hydrogen bonding with αHis102 and γSer206 .

Substituent Effects on Pharmacokinetics

  • Halogenation : Chloride atoms (e.g., in alpidem) accelerate metabolic degradation, whereas fluorophenyl groups enhance stability .
  • Methoxy and Methyl Groups : Methoxy substituents in 5-methoxy-1H-benzimidazole derivatives improve solubility and target engagement . Methyl groups at the imidazo[1,2-a]pyridine core (e.g., zolpidem) optimize receptor binding .

Key Research Findings

Metabolic Stability : Fluorine substitution at the 4-position of the phenyl ring in benzo[d]imidazole derivatives significantly reduces oxidative metabolism, enhancing bioavailability .

Binding Mimicry : The nitrogen at position 3 of the benzo[d]imidazole system replicates critical interactions of imidazo[1,2-a]pyridine-based drugs with GABAA receptors, suggesting broad applicability in CNS therapeutics .

Anticancer Potential: Hybrid compounds integrating imidazo[1,2-a]pyrazine and benzo[d]imidazole scaffolds show selective cytotoxicity, with substituent positioning (C-6 vs. C-8) dictating activity .

Biological Activity

The compound 2-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole is a notable derivative within the imidazo[1,2-a]pyridine class, recognized for its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H12N4S
  • Molecular Weight : 280.3 g/mol
  • Purity : Typically 95% .

Imidazo[1,2-a]pyridine derivatives, including the compound , exhibit a range of biological activities. These compounds have been identified as covalent anticancer agents and are involved in various biochemical pathways that contribute to their therapeutic effects.

Target Biological Activities

The biological activities associated with this class of compounds include:

  • Anticancer : Induces apoptosis in cancer cells.
  • Antimicrobial : Effective against various bacterial strains.
  • Antiviral : Exhibits activity against viral infections.
  • Anti-inflammatory : Reduces inflammation in various models.
  • Antituberculosis : Shows promise in inhibiting tuberculosis pathogens .

Biological Activity Overview

Activity TypeDescription
AnticancerInduces cell death in cancer lines; affects pathways involving p53 and caspases .
AntimicrobialModerate activity against S. aureus, E. coli, and B. subtilis .
AntiviralInhibits viral replication; specific mechanisms vary by virus type .
Anti-inflammatoryReduces cytokine production and inflammatory markers .
AntituberculosisEffective against Mycobacterium tuberculosis in preliminary studies .

Study 1: Anticancer Properties

A study focused on the anticancer activity of imidazo[1,2-a]pyridine derivatives demonstrated that these compounds could significantly reduce cell viability in various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways through the upregulation of p53 and subsequent caspase activation .

Study 2: Antimicrobial Evaluation

Research conducted on the antimicrobial properties of synthesized derivatives showed promising results against common pathogens. The minimum inhibitory concentration (MIC) values indicated that certain derivatives were more effective than traditional antibiotics like streptomycin against Pseudomonas aeruginosa .

Study 3: Anti-inflammatory Activity

In an investigation into anti-inflammatory effects, compounds were shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. For instance, substituents at specific positions on the aromatic rings have been correlated with enhanced anticancer and antimicrobial potency .

Q & A

Q. What strategies enhance the antimicrobial activity of benzimidazole-thiazole hybrids?

  • Answer :
  • Introduce electron-withdrawing groups (e.g., 4-fluorophenyl or 4-bromophenyl) at the thiazole ring to improve membrane penetration and target binding (MIC: 2–8 µg/mL against S. aureus) .
  • Optimize triazole-acetamide linkers to balance solubility and biofilm disruption .

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